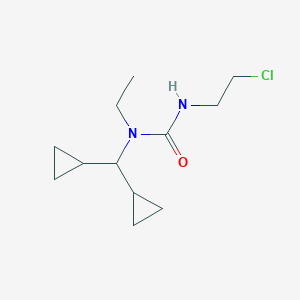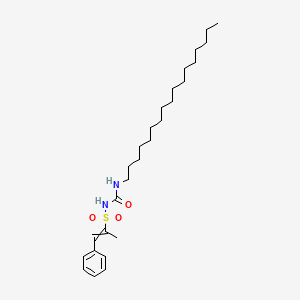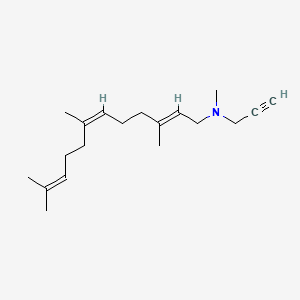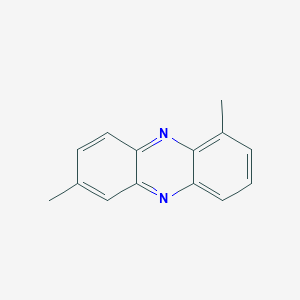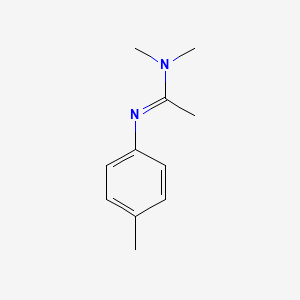
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one typically involves the reaction of diphenylphosphoryl chloride with a trifluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium azide, in a suitable solvent like acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as distillation or chromatography, are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxides, while reduction may produce diphenylphosphoryl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate the role of phosphorus-containing groups in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can participate in nucleophilic and electrophilic reactions, while the trifluoromethyl ketone group can undergo various transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a trifluoromethyl ketone group.
Diphenylphosphoryl chloride: Contains a chloride group instead of a trifluoromethyl ketone group.
1-(Diphenylphosphoryl)allenes: Contains an allene group instead of a trifluoromethyl ketone group.
Uniqueness
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both diphenylphosphoryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, making it valuable in various applications, including organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
52101-96-9 |
|---|---|
Molekularformel |
C14H10F3O2P |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H10F3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
GMAQMECBQBBACG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



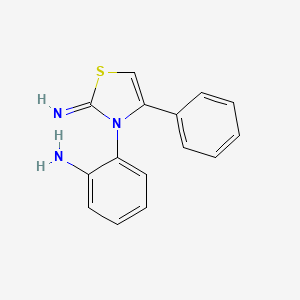

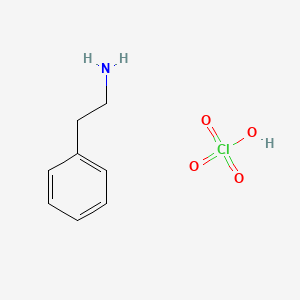
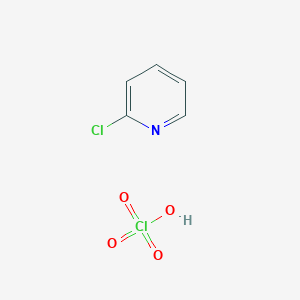
methanethione](/img/structure/B14637979.png)
